2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
Overview
Description
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound that features a triazole ring fused with an acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of p-tolyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired triazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced triazole derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid include other triazole derivatives, such as:
1,2,4-Triazole-3-carboxylic acid: Another triazole-based compound with different substituents.
4-(p-Tolyl)-1,2,4-triazole: Lacks the acetic acid moiety but shares the triazole core.
5-Oxo-1,2,4-triazole derivatives: Various derivatives with different functional groups attached to the triazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-5-oxo-1,2,4-triazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-8-2-4-9(5-3-8)13-7-12-14(11(13)17)6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRJOVZBRBNZDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363369 | |
Record name | 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860612-22-2 | |
Record name | 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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